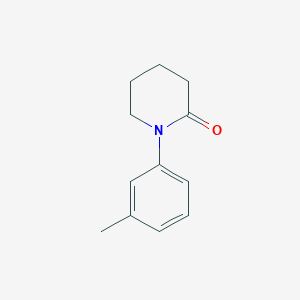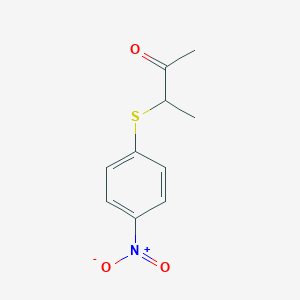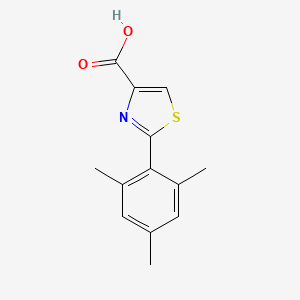![molecular formula C7H11N3O B13646123 7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol](/img/no-structure.png)
7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-4-methylpyridine with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated sites.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride: Similar in structure but with an additional azepine ring.
1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid: Contains additional functional groups and exhibits different biological activities.
Uniqueness
7-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the 3-position. This structural feature contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H11N3O |
|---|---|
Molekulargewicht |
153.18 g/mol |
IUPAC-Name |
7-methyl-1,2,4,5,6,7-hexahydropyrazolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H11N3O/c1-4-6-5(2-3-8-4)7(11)10-9-6/h4,8H,2-3H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
NFVIEFLKCNVKEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=C(CCN1)C(=O)NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)




![2-[3-carboxy-5-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B13646097.png)
![3'-Bromo-4'-chloro-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13646104.png)
![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-4a,9a-dihydroxanthene]-4-carboxamide](/img/structure/B13646110.png)

![(2S)-2-[(4-chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B13646127.png)
![4-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13646133.png)
![7,7-dimethyl-1H,4H,5H,6H,7H,8H-imidazo[4,5-c]azepin-4-one](/img/structure/B13646141.png)
